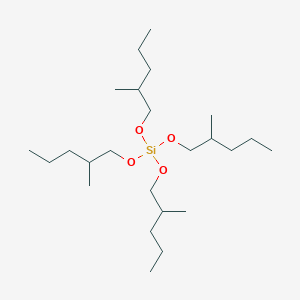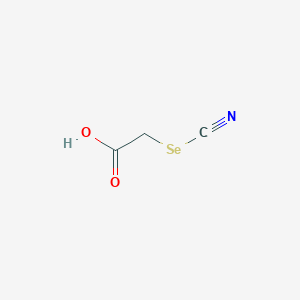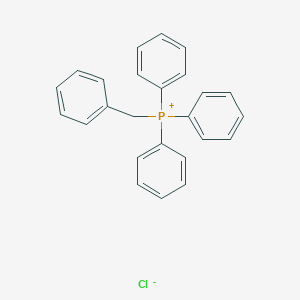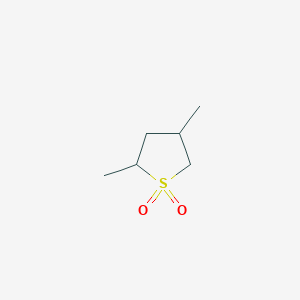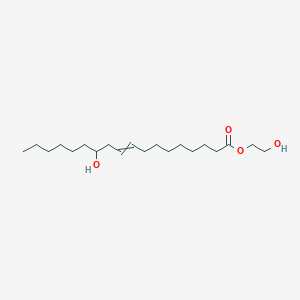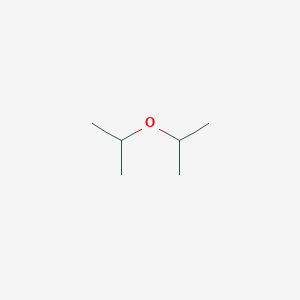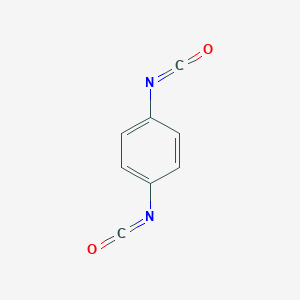
1,4-Phénylènediisocyanate
Vue d'ensemble
Description
1,4-Phenylene diisocyanate (PDI) is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless, crystalline solid with a pungent odor and is an important intermediate in the production of polyurethanes. PDI is used as a cross-linking agent in the production of polyurethanes and coatings, and as an intermediate in the synthesis of pharmaceuticals, dyes, and other chemicals. It is also used as a flame retardant, a plasticizer, and a curing agent for epoxy resins.
Applications De Recherche Scientifique
Synthèse de polymères à haut rendement
Le PPDI sert de réactif dans la synthèse de polymères à haut rendement par des réactions de polymérisation d'addition en croix avec des aldazines alkyliques dans la pyridine . Ce processus est important pour créer des polymères aux propriétés adaptées aux applications industrielles.
Inhibiteurs de l'hydrolase d'époxyde soluble
En tant que bloc de construction organique, le PPDI est utilisé pour préparer des dérivés de diurée et de thiourée contenant de l'adamantyle. Ces dérivés sont de puissants inhibiteurs de l'hydrolase d'époxyde soluble mammalienne et humaine, une enzyme impliquée dans le métabolisme des époxydes lipidiques bioactifs . Cette application est cruciale pour le développement d'agents thérapeutiques.
Synthèse de matériaux composites
Le PPDI agit comme un agent de couplage dans la synthèse de matériaux composites de polyéthylène glycol (PEG)/silice, utilisant le dilaurate de dibutylétain (DBTDL) comme catalyseur . Ces composites ont des utilisations potentielles dans les dispositifs biomédicaux et les systèmes d'administration de médicaments.
Immobilisation des enzymes
Le composé est utilisé comme réactif de réticulation pour étudier le mécanisme d'immobilisation des enzymes sur des surfaces silanisées . Cette recherche est fondamentale pour le développement de biosenseurs et de surfaces bioactives.
Synthèse de récepteurs sélectifs
Les chercheurs utilisent le PPDI dans la synthèse de récepteurs dipodaux bis-urée. Ces récepteurs sont sélectifs pour le sulfate d'hydrogène et ont des implications dans les stratégies de surveillance et de remédiation environnementales .
Dépôt en couche moléculaire
Le PPDI joue un rôle essentiel dans le dépôt de films de résistances de polyurée par dépôt en couche moléculaire . Cette technique est essentielle pour la fabrication de dispositifs microélectroniques et de revêtements de matériaux avancés.
Dérivés contenant de l'adamantyle
Le composé est utilisé pour créer des dérivés de diurée et de thiourée contenant de l'adamantyle. Ces dérivés sont applicables comme inhibiteurs puissants pour diverses applications biologiques, y compris les traitements thérapeutiques .
Composites de polyéthylène glycol (PEG)/silice
Le PPDI est utilisé pour synthétiser des matériaux composites PEG/silice, qui sont précieux dans la création de matériaux avancés aux propriétés mécaniques et chimiques spécifiques pour une utilisation industrielle .
Mécanisme D'action
Target of Action
1,4-Phenylene diisocyanate (PPDI) primarily targets polyols and water in the formation of polyurethane materials . It reacts with these substances to form high yield polymers .
Mode of Action
PPDI interacts with its targets through a criss-cross addition polymerization reaction with alkyl aldazines in pyridine . This reaction leads to the formation of polyurethane materials . PPDI can also be used as a cross-linking reagent to investigate the mechanism of enzyme immobilization on silanized surfaces .
Biochemical Pathways
The primary biochemical pathway affected by PPDI is the synthesis of polyurethane materials . The downstream effects of this pathway include the formation of microcellular polyurethane elastomers .
Pharmacokinetics
It’s known that ppdi is asolid at room temperature and has a low vapor pressure . It is soluble in various organic solvents such as THF, acetone, ethyl acetate, and toluene . These properties may influence its bioavailability.
Result of Action
The action of PPDI results in the formation of high yield polymers . These polymers exhibit microphase separation and low temperature resistance . The stiffness of the resulting materials surpasses that of other materials, and they show better dynamic fatigue performance .
Action Environment
Environmental factors can influence the action of PPDI. For instance, the structure of polyols has little influence on the microcellular size of the resulting polymers . Moreover, due to the crystallization of the soft segments at low temperature, the modulus of some specimens increases dramatically under 0℃ .
Safety and Hazards
1,4-Phenylene diisocyanate is very toxic by ingestion and inhalation . It causes skin irritation and may cause an allergic skin reaction . It also causes sensitization of the skin and lungs . When heated to decomposition, it emits toxic fumes of nitrogen oxides, carbon monoxide, and hydrogen cyanide gas .
Orientations Futures
1,4-Phenylene diisocyanate has been used to synthesize high-efficiency red emission carbon dots for trichromatic white and red LEDs . It is also used as an advanced curing agent/chain extenders for polyurethane (PU) thermoplastic elastomers . The application of 1,4-Phenylene diisocyanate keeps expanding, including O-rings, hydraulic seals, coupling stars, and screen printing squeegee blades .
Analyse Biochimique
Biochemical Properties
This process creates a three-dimensional network of cross-linked molecules, granting 1,4-Phenylene diisocyanate its unique properties such as its function as a cross-linking agent and its ability to form strong covalent bonds with other molecules .
Cellular Effects
The cellular effects of 1,4-Phenylene diisocyanate are largely dependent on its ability to form covalent bonds with other molecules. This can influence cell function by altering the structure and function of proteins and other biomolecules within the cell .
Molecular Mechanism
The molecular mechanism of action of 1,4-Phenylene diisocyanate involves the formation of covalent bonds with other molecules. This can lead to changes in the structure and function of these molecules, potentially influencing processes such as enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
The effects of 1,4-Phenylene diisocyanate can change over time in laboratory settings. This is due to its reactivity and ability to form covalent bonds with other molecules, which can lead to changes in the structure and function of these molecules over time .
Dosage Effects in Animal Models
The effects of 1,4-Phenylene diisocyanate in animal models can vary depending on the dosage. High doses may lead to toxic or adverse effects due to the compound’s reactivity and ability to form covalent bonds with other molecules .
Metabolic Pathways
1,4-Phenylene diisocyanate can interact with various enzymes and cofactors in metabolic pathways due to its ability to form covalent bonds with other molecules. This can potentially influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 1,4-Phenylene diisocyanate within cells and tissues can be influenced by its reactivity and ability to form covalent bonds with other molecules. This can affect its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of 1,4-Phenylene diisocyanate can be influenced by its reactivity and ability to form covalent bonds with other molecules. This can potentially direct it to specific compartments or organelles within the cell .
Propriétés
IUPAC Name |
1,4-diisocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQLPWJFHRMHIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2 | |
| Record name | 1,4-PHENYLENE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18128 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3025883 | |
| Record name | 1,4-Diisocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1,4-phenylene diisocyanate appears as white crystals or pale yellow chunky solid. Pungent odor. (NTP, 1992), Other Solid; Pellets or Large Crystals | |
| Record name | 1,4-PHENYLENE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18128 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzene, 1,4-diisocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Boiling Point |
500 °F at 760 mmHg (NTP, 1992) | |
| Record name | 1,4-PHENYLENE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18128 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
greater than 210 °F (NTP, 1992) | |
| Record name | 1,4-PHENYLENE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18128 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | 1,4-PHENYLENE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18128 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.17 at 212 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | 1,4-PHENYLENE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18128 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
less than 0.006 mmHg at 68 °F (NTP, 1992) | |
| Record name | 1,4-PHENYLENE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18128 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
104-49-4 | |
| Record name | 1,4-PHENYLENE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18128 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p-Phenylene diisocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diisocyanatobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Phenylene diisocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,4-diisocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Diisocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-phenylene diisocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DIISOCYANATOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKE64XZR2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
201 °F (NTP, 1992) | |
| Record name | 1,4-PHENYLENE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18128 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details

















Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

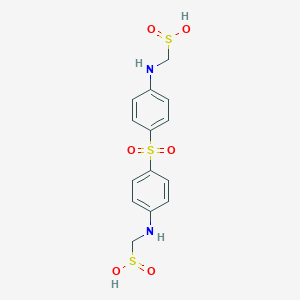
![1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B94802.png)

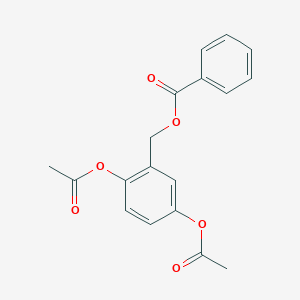
![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-](/img/structure/B94805.png)

